molecular formula C12H8FNO3 B1526017 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1221423-61-5

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1526017
CAS No.: 1221423-61-5
M. Wt: 233.19 g/mol
InChI Key: WYHVPAFGLHOYDD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1221423-61-5) is a high-purity chemical building block with a molecular weight of 233.20 g/mol and the molecular formula C12H8FNO3 . This compound is a fluorinated pyridinone derivative of significant interest in medicinal chemistry and infectious disease research. Structurally related analogs based on the pyridinone and pyridazinone core have been identified as potent and selective inhibitors of the kinetoplastid proteasome, presenting a promising mechanism of action for developing new treatments against parasitic diseases like Chagas disease and visceral leishmaniasis . The compound serves as a critical synthetic intermediate for constructing more complex molecules. Its structure, featuring a carboxylic acid functional group, allows for further derivatization, such as forming carboxamide linkages to create advanced candidates for biological evaluation . Researchers can leverage this scaffold to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and absorption, distribution, metabolism, and excretion (ADME) . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, and cause respiratory irritation .

Properties

IUPAC Name

1-(4-fluorophenyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-2-4-10(5-3-9)14-7-8(12(16)17)1-6-11(14)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHVPAFGLHOYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=CC2=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221423-61-5
Record name 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Mechanism of Action

Biological Activity

The compound 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid , also known as Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate , has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its efficacy.

Molecular Structure

  • Molecular Formula : C13H10FNO3
  • CAS Number : 929000-81-7

The compound features a dihydropyridine core with a fluorophenyl substituent, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance lipophilicity and improve binding interactions with biological targets.

PropertyValue
Molecular Weight233.23 g/mol
AppearanceWhite to off-white solid
Purity≥95%
Storage ConditionsSealed refrigeration

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects on various cancer cell lines, including those of breast, lung, and cervical cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cytotoxicity : In vitro assays demonstrated that the compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in apoptosis induction .
  • Mechanism of Action : The compound's efficacy may be attributed to its ability to inhibit specific signaling pathways involved in cancer progression. For instance, it has been shown to affect NF-κB activation, which is critical in inflammation-related carcinogenesis .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for neuroprotective effects. It is suggested that it may act as an inhibitor of excitatory amino acid transporters (EAATs), which are implicated in neurodegenerative diseases.

  • Neuroprotection : Research indicates that derivatives of this compound can protect neuronal cells from excitotoxicity by modulating glutamate levels in the synaptic cleft .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents at different positions on the dihydropyridine ring significantly influence its activity.

  • Fluorine Substitution : The introduction of a fluorine atom at the para position of the phenyl ring enhances the lipophilicity and overall potency against cancer cell lines.
  • Carboxylic Acid Group : The presence of the carboxylic acid moiety is essential for maintaining solubility and facilitating interactions with biological targets.

Table 2: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh (IC50 values <10 µM)
NeuroprotectionModerate

Case Study 1: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 8 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotection in In Vitro Models

In a model simulating excitotoxicity, neuronal cells treated with this compound showed reduced apoptosis rates compared to untreated controls. This suggests potential therapeutic applications in conditions like Alzheimer's disease where glutamate toxicity is prevalent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and analogous compounds.

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features References
This compound 4-Fluorophenyl C₁₂H₈FNO₃ 233.2 Balances electron-withdrawing (F) and acidic (COOH) properties; planar pyridine core.
1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid Benzyl C₁₃H₁₁NO₃ 229.2 Increased hydrophobicity due to benzyl group; lower yield (23%) in synthesis.
1-(4-Nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 4-Nitrophenyl C₁₂H₈N₂O₅ 260.2 Strong electron-withdrawing nitro group; higher molecular weight and reactivity.
1-(Cyclohexylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Cyclohexylmethyl C₁₃H₁₇NO₃ 235.3 Bulky substituent introduces steric hindrance; limited solubility.
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Pyridazine ring (2 N atoms) C₁₁H₇FN₂O₃ 234.2 Diazine ring alters aromaticity; potential for distinct biological interactions.
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid 3-Iodophenyl C₁₂H₈INO₃ 329.1 Heavy atom (I) enhances X-ray crystallography utility; higher molecular weight.

Key Observations

Electronic Effects: The 4-fluorophenyl substituent in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, the 4-nitrophenyl derivative (260.2 g/mol) exhibits stronger electron withdrawal, which may enhance electrophilic reactivity but reduce metabolic stability .

Synthetic Accessibility: The benzyl-substituted analog (C₁₃H₁₁NO₃) was synthesized with a low yield (23%) under mild conditions (0°C), suggesting steric or electronic challenges in coupling reactions . Higher yields (62.5%) were achieved for benzyloxy-substituted derivatives using carbodiimide-mediated coupling (EDC.HCl/HOBt), indicating favorable reaction kinetics for bulkier groups .

Physicochemical Properties: Hydrophobicity: Bulky substituents like cyclohexylmethyl (C₁₃H₁₇NO₃) or benzyl reduce aqueous solubility, which may limit bioavailability . Heavy Atoms: The 3-iodophenyl derivative (329.1 g/mol) is valuable for crystallographic studies due to iodine’s high electron density, though it increases molecular weight significantly .

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid Derivatives

A notable preparation method involves a hydrothermal reaction process, which is environmentally friendly and yields high purity crystals with good stability:

  • Procedure :

    • React 2-chloro-5-trifluoromethylpyridine (0.54 g) with 17 ml of water in a sealed 25 ml jacketed hydrothermal reactor.
    • Maintain the reaction temperature between 100°C and 180°C for 24 to 72 hours.
    • Allow the reactor to cool naturally to room temperature.
    • Collect the resulting white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid.
  • Advantages :

    • The hydrothermal method produces crystals with fewer internal defects and higher thermal stability.
    • The use of water as a solvent makes this method green and environmentally friendly.
    • The reaction yield exceeds 80%, indicating efficient synthesis.
    • Equipment and operation are simple and convenient.

This method is directly applicable to the preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives, including those substituted with fluorophenyl groups.

Molybdenum Hexacarbonyl (Mo(CO)6)-Mediated Synthesis via Isoxazole Precursors

Another advanced synthetic route involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to form 4-oxo-1,4-dihydropyridine-3-carboxylates, which are structurally related analogs of the target compound:

  • Key Steps :

    • Synthesis of isoxazole precursors by cycloaddition of nitrile oxides to propargyl halides, followed by cyanation and esterification.
    • Acylation of these isoxazoles with appropriate acyl chlorides to introduce substituents such as the 4-fluorophenyl group.
    • Treatment of these acylated isoxazoles with Mo(CO)6 in the presence of water and acetonitrile at 60-70°C for 1-2 days.
  • Mechanism :

    • Mo(CO)6 catalyzes the reductive ring opening of the isoxazole to form an enamine intermediate.
    • Subsequent cyclization on the acyl group leads to the formation of the dihydropyridine ring system.
    • The process avoids side reactions such as deacylation and resinification when optimized.
  • Yields and Conditions :

    • Optimal temperature is around 70°C, balancing reaction time and product stability.
    • Yields for the pyridone products range from moderate to high (up to 74% for model compounds).
    • Higher temperatures reduce reaction time but increase side reactions and reduce yield.
  • Scope :

    • This method allows for the introduction of various aryl substituents, including 4-fluorophenyl groups, at defined positions on the pyridine ring.
    • The resulting compounds can be further functionalized, enabling access to diverse derivatives.
  • Characterization :

    • Products are confirmed by NMR, HRMS, and single-crystal X-ray diffraction.
    • Computational studies confirm the pyridone tautomeric form predominates in solution, indicating stability of the prepared compounds.

This Mo(CO)6-mediated approach represents a versatile and efficient synthetic route to 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid analogs.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages Notes
Hydrothermal reaction 2-chloro-5-trifluoromethylpyridine, water, 100-180°C, 24-72 h >80 Green solvent (water), simple setup, stable crystals Suitable for direct synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives
Mo(CO)6-mediated ring expansion Methyl 2-(isoxazol-5-yl)-3-oxopropanoates, Mo(CO)6, H2O, MeCN, 60-70°C, 1-2 days 45-74 Versatile substitution, moderate to high yield, enables complex derivatives Requires multi-step precursor synthesis, sensitive to temperature

Research Findings and Notes

  • The hydrothermal method is straightforward and environmentally benign but may be limited to simpler derivatives.
  • The Mo(CO)6-mediated method, although more complex, allows for fine-tuning of substitution patterns, including the introduction of the 4-fluorophenyl group at the nitrogen atom.
  • Side reactions such as resinification and deacylation can reduce yields in the Mo(CO)6 method, but these can be minimized by controlling temperature and reaction time.
  • Both methods produce compounds stable at room temperature, with well-defined crystalline forms suitable for pharmaceutical applications.
  • Computational and experimental characterization confirm the stability and tautomeric form of the synthesized compounds, which is important for their biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions affect yields?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives. For example, amide bond formation using EDC/HOBt with substituted anilines under controlled temperatures (0°C to RT) yields analogs with ~23% efficiency . Ethyl ester derivatives (e.g., methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized via esterification of the parent acid with alcohols (e.g., ethanol) under reflux, achieving ~89% yields .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, 1H^1H NMR (400 MHz, CDCl3_3) of related esters shows characteristic peaks for the dihydropyridine ring (δ 7.83–6.65 ppm) and fluorophenyl substituents (δ 7.40–7.31 ppm) . Purity is confirmed via HPLC with UV detection at 254 nm.

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer : Fluorinated pyridinone derivatives exhibit anticancer and antiviral potential. For example, analogs with 4-fluorophenyl groups show enhanced bioactivity due to improved metabolic stability and target binding . In vitro assays (e.g., cytotoxicity against cancer cell lines) should use concentrations ranging from 1–100 µM, with IC50_{50} values compared to reference drugs.

Advanced Research Questions

Q. How does fluorination at the 4-phenyl position influence the compound’s pharmacodynamic properties?

  • Methodological Answer : Fluorine enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and enzyme inhibition. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., replacing 4-fluorophenyl with phenyl or chlorophenyl) reveal a 2–3-fold increase in proteasome inhibition activity in Trypanosoma cruzi models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like the proteasome β5 subunit.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

  • Positive controls : Reference inhibitors (e.g., bortezomib for proteasome activity).
  • Dose-response curves : 8–10 concentrations to calculate accurate IC50_{50} values.
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends .

Q. What strategies are effective for improving the metabolic stability of this compound?

  • Methodological Answer : Structural modifications include:

  • Ester-to-amide conversion : Replace ester groups (e.g., ethyl) with carboxamides to reduce hydrolysis .
  • Prodrug design : Mask the carboxylic acid as a tert-butyl ester, which is cleaved in vivo .
  • Cyclization : Introduce heterocyclic rings (e.g., pyridazine) to stabilize the core structure .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Methodological Answer : Challenges include low plasma concentrations and matrix interference. Solutions:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients.
  • Internal standards : Deuterated analogs (e.g., 2H5^2H_5-fluorophenyl) for precise quantification .
  • Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

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